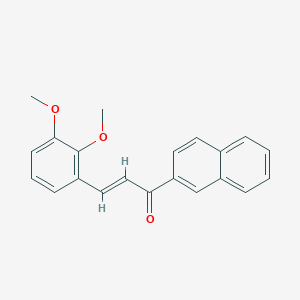
3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one, also known as DNP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DNP belongs to the class of chalcones, which are organic compounds that contain both a ketone and an enone functional group.
Mécanisme D'action
The mechanism of action of 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one involves its ability to react with ROS and induce apoptosis in cancer cells. 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one can selectively react with ROS, such as hydrogen peroxide and superoxide, to form a fluorescent product. This reaction also leads to the generation of reactive intermediates, such as quinones and semiquinones, which can induce oxidative stress and damage cellular components, such as DNA, proteins, and lipids. In cancer cells, 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one can activate the caspase cascade, which leads to the cleavage of various cellular proteins and ultimately results in cell death.
Biochemical and Physiological Effects:
3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one can act as an antioxidant and protect cells from oxidative damage. At higher concentrations, 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one can induce oxidative stress and damage cellular components. 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one has also been shown to modulate various signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell survival, proliferation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one in lab experiments is its high selectivity for ROS. 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one can selectively react with ROS, such as hydrogen peroxide and superoxide, without reacting with other cellular components. This allows for the specific detection of ROS in cells and tissues. Another advantage of using 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one is its potential as an anticancer agent. 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one has been shown to inhibit the growth of various cancer cell lines, and its mechanism of action involves the induction of apoptosis, which is a desirable outcome in cancer therapy.
One of the limitations of using 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one in lab experiments is its potential toxicity. 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one can induce oxidative stress and damage cellular components, which can lead to cell death. Therefore, careful optimization of the concentration and duration of exposure is required to minimize toxicity. Another limitation of using 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one is its potential interference with other cellular processes. 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one can modulate various signaling pathways, which can affect cell survival, proliferation, and apoptosis. Therefore, the specific effects of 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one on these pathways need to be carefully studied.
Orientations Futures
There are several future directions for research on 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one. One direction is to optimize the synthesis method of 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one to improve the yield and purity of the compound. Another direction is to study the specific effects of 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one on various signaling pathways, such as the MAPK and PI3K/Akt pathways, in different cell types. This will help to elucidate the mechanism of action of 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one and its potential applications in different pathological conditions. Another direction is to study the in vivo effects of 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one in animal models, which will help to evaluate its potential as a therapeutic agent. Finally, the development of new derivatives of 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one with improved selectivity and efficacy is another future direction for research.
Méthodes De Synthèse
The synthesis of 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one involves the reaction between 2-naphthol and 2,3-dimethoxybenzaldehyde in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism, where the aldehyde group of 2,3-dimethoxybenzaldehyde reacts with the hydroxyl group of 2-naphthol to form an intermediate product. This intermediate product then undergoes dehydration to form 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one. The yield of 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of catalyst used.
Applications De Recherche Scientifique
3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one has been extensively studied for its potential applications in scientific research. One of the main applications of 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause oxidative damage to cells and tissues, and their levels are often elevated in various pathological conditions, such as cancer, inflammation, and neurodegenerative diseases. 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one can selectively react with ROS to form a fluorescent product, which can be detected using fluorescence microscopy or spectroscopy.
Another application of 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one is as a potential anticancer agent. 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer cells. The mechanism of action of 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one involves the induction of apoptosis, which is a programmed cell death process that is often dysregulated in cancer cells. 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one can activate the caspase cascade, which leads to the cleavage of various cellular proteins and ultimately results in cell death.
Propriétés
IUPAC Name |
(E)-3-(2,3-dimethoxyphenyl)-1-naphthalen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c1-23-20-9-5-8-16(21(20)24-2)12-13-19(22)18-11-10-15-6-3-4-7-17(15)14-18/h3-14H,1-2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYLJGPKWPDNFI-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/C(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,3-dimethoxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{[3-(2-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5775619.png)

![1-(4-methoxyphenyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5775639.png)
![2-(2,5-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5775642.png)
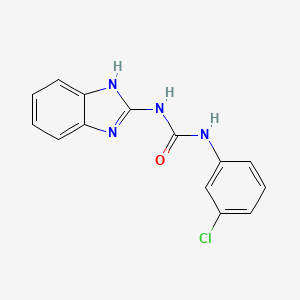
![1-(4-bromophenyl)-5-[(4H-1,2,4-triazol-3-ylthio)methyl]-1H-tetrazole](/img/structure/B5775660.png)
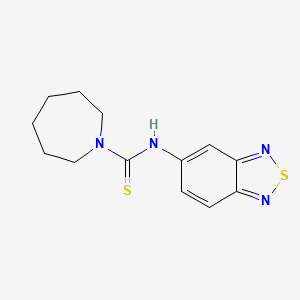
![3-methyl-N-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B5775676.png)
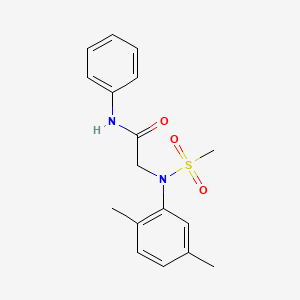
![4-{2-cyano-3-[(2-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl cyclopropanecarboxylate](/img/structure/B5775686.png)
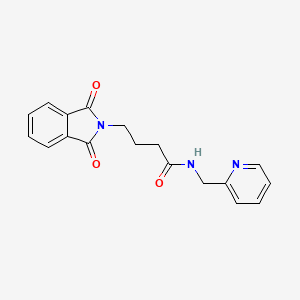
![N'-(6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl)-N,N-diethyl-1,2-ethanediamine](/img/structure/B5775695.png)
![methyl 2-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5775702.png)